molecular formula C30H43N7O7S B1496962 1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Cat. No.: B1496962
M. Wt: 645.8 g/mol
InChI Key: MZOMHQGOVGODTD-UHFFFAOYSA-N
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Description

1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C30H43N7O7S and its molecular weight is 645.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide, often referred to as a PROTAC (Proteolysis Targeting Chimera), exhibits significant biological activity, particularly in the context of targeted protein degradation. This article synthesizes findings from various studies to elucidate its mechanisms and potential applications.

PROTAC Technology

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The specific compound under discussion utilizes a thiazole-containing moiety that enhances its binding affinity to the E3 ligase complex, facilitating effective protein degradation.

Key Findings

  • Target Protein Degradation : In studies involving MCF-7 breast cancer cells, the compound demonstrated effective degradation of estrogen receptor alpha (ERα) at concentrations ranging from 1 to 5 μM. The degradation kinetics indicated that maximum efficacy was achieved after 24 hours of treatment, with a DC50 value of approximately 11.94 nM .
  • CRBN Dependency : The mechanism of action was confirmed to be dependent on the cereblon (CRBN) E3 ligase. A control compound lacking CRBN binding showed significantly reduced degradation activity, reinforcing the role of E3 ligase in mediating this process .

Structure-Activity Relationship (SAR)

The structural components of the compound play crucial roles in its biological activity:

  • Azidoethoxy Linker : This moiety is pivotal for bioconjugation applications and enhances solubility and stability in biological systems.
  • Thiazole Ring : The presence of the thiazole ring contributes to the specificity and binding affinity towards target proteins.

Table: Structural Components and Their Functions

ComponentFunction
Azidoethoxy LinkerEnhances solubility and facilitates bioconjugation
Thiazole RingIncreases binding affinity to E3 ligase
Pyrrolidine DerivativeProvides structural integrity and specificity

Study on Breast Cancer Treatment

A pivotal study published in the European Journal of Medicinal Chemistry explored the effectiveness of this compound in targeting ERα in breast cancer cells. The study highlighted:

  • Efficacy : Significant ERα degradation was observed at concentrations as low as 5 μM.
  • Mechanistic Insights : The use of proteasome inhibitors such as Bortezomib confirmed that degradation occurs primarily through the ubiquitin-proteasome pathway .

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in targeted therapies:

  • Bioconjugation : Its azido group allows for efficient conjugation with various biomolecules, which is essential in developing targeted drug delivery systems.
  • Glycobiology Research : The compound's structure aids in studying carbohydrate-protein interactions, which are critical for understanding cellular signaling pathways .

Properties

Molecular Formula

C30H43N7O7S

Molecular Weight

645.8 g/mol

IUPAC Name

1-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C30H43N7O7S/c1-20-26(45-19-33-20)22-7-5-21(6-8-22)16-32-28(40)24-15-23(38)17-37(24)29(41)27(30(2,3)4)35-25(39)18-44-14-13-43-12-11-42-10-9-34-36-31/h5-8,19,23-24,27,38H,9-18H2,1-4H3,(H,32,40)(H,35,39)

InChI Key

MZOMHQGOVGODTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN=[N+]=[N-])O

Origin of Product

United States

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